1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a nitrophenoxy group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 4-hydroxyacetophenone.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the etherification of 4-nitrophenol with 4-hydroxyacetophenone under acidic conditions to form the desired product.
Industrial production methods may vary, but they typically follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenoxy group can also participate in binding interactions with proteins and other macromolecules .
Vergleich Mit ähnlichen Verbindungen
1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:
2-(4-Nitrophenoxy)ethan-1-ol: This compound has a similar nitrophenoxy group but differs in the presence of an alcohol group instead of an ethanone group.
2-(4-Nitrophenyl)ethan-1-amine: This compound features an amine group instead of an ethanone group, leading to different chemical properties and reactivity.
The uniqueness of 1-{4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO5 |
---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO5/c1-12(18)13-2-6-15(7-3-13)21-10-11-22-16-8-4-14(5-9-16)17(19)20/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
STKGXAKQSQSITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.